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Compound of Interest

Compound Name: Isoamylamine

Cat. No.: B031083

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for isoamylamine. Detailed
experimental protocols and structured data tables are presented to facilitate its use in research
and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for isoamylamine (IUPAC name:
3-methylbutan-1-amine).

Table 1: 1H NMR Spectroscopic Data for Isoamylamine
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. . Coupling
Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
2.71 t 2H 7.0 -CH2-NH2
1.64 m 1H - -CH(CH3)2
1.35 q 2H 7.0 -CH2-CH2-NH2
0.90 d 6H 6.6 -CH(CH3)2
1.1 (variable) brs 2H - -NH2

Solvent: CDCI3, Spectrometer Frequency: 400 MHz[1][2]

Table 2: 13C NMR Spectroscopic Data for Isoamylamine

Chemical Shift (6) ppm Assignment
43.21 -CH2-NH2
40.27 -CH2-CH2-NH2
25.77 -CH(CH3)2
22.68 -CH(CH3)2

Solvent: CDCI3, Spectrometer Frequency: 15.09 MHz[2]

Table 3: Key IR Absorption Bands for Isoamylamine

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.chemicalbook.com/SpectrumEN_107-85-7_IR1.htm
https://www.benchchem.com/product/b031083?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_107-85-7_IR1.htm
https://www.benchchem.com/product/b031083?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm-1) Intensity Vibrational Mode

3380 - 3250 Medium, two bands N-H symmetric & asymmetric
stretching

2960 - 2870 Strong C-H stretching (alkane)

1650 - 1580 Medium N-H bending (scissoring)

1470 - 1450 Medium C-H bending

1250 - 1020 Medium-Weak C-N stretching

910 - 665 Broad, Strong N-H wagging

Sample Preparation: Liquid Film

Table 4: Mass Spectrometry Data for Isoamylamine (Electron lonization)

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Assignment

m/z

87 2.9 [M]+ (Molecular lon)

70 5.4 [M - NH3]+

44 4.3 [CH2=CH-NH2]+

30 100.0 [CH2=NH2]+ (Base Peak)

lonization Method: Electron lonization (El) at 70 eV[1][3]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic
data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: A solution of isoamylamine is prepared by dissolving approximately 5-
20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCI3). A small
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amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift
referencing (6 = 0.00 ppm), although referencing to the residual solvent peak is also
common. The resulting solution is then transferred to a standard 5 mm NMR tube.

 Instrumentation and Data Acquisition:

o 1H NMR: The 1H NMR spectrum is acquired on a 400 MHz NMR spectrometer. Standard
acquisition parameters include a spectral width of approximately 16 ppm, a relaxation
delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are
co-added to improve the signal-to-noise ratio.

o 13C NMR: The 13C NMR spectrum is recorded on the same instrument, operating at a
corresponding frequency (e.g., 100 MHz for a 400 MHz 1H spectrometer). A proton-
decoupled pulse sequence is used to simplify the spectrum and enhance signal intensity
through the Nuclear Overhauser Effect (NOE). A wider spectral width (e.g., 0-220 ppm) is
used, and a significantly larger number of scans (typically several hundred to thousands)
are required due to the low natural abundance of the 13C isotope.

2.2 Infrared (IR) Spectroscopy

o Sample Preparation: For a neat liquid sample like isoamylamine, the simplest method is to
prepare a thin liquid film. A single drop of the amine is placed between two salt plates
(typically NaCl or KBr), which are then gently pressed together to form a thin, uniform film.

 Instrumentation and Data Acquisition: The prepared salt plates are mounted in the sample
holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is
first recorded. The sample spectrum is then acquired over a typical range of 4000 to 400 cm-
1. Multiple scans (e.g., 16 or 32) are averaged to obtain a high-quality spectrum. The final
spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

2.3 Mass Spectrometry (MS)

o Sample Introduction and lonization: A small amount of the volatile isoamylamine sample is
introduced into the mass spectrometer, typically via a gas chromatography (GC-MS)
interface or a direct insertion probe, where it is vaporized. In the ion source, the gaseous
molecules are bombarded with a beam of high-energy electrons (typically 70 eV), a process
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known as Electron lonization (El). This causes the ejection of an electron from the molecule,
forming a positively charged molecular ion ([M]+) and various fragment ions.

o Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g.,
a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-
charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass
spectrum plots the relative intensity of the ions as a function of their m/z values.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical sample like isoamylamine.
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Caption: Workflow for the spectroscopic analysis of isoamylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of Isoamylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031083#spectroscopic-data-of-isoamylamine-nmr-ir-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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